molecular formula C8H6N4 B1601965 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile CAS No. 57892-72-5

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile

Cat. No. B1601965
CAS RN: 57892-72-5
M. Wt: 158.16 g/mol
InChI Key: FGIWVXCUJWKYCS-UHFFFAOYSA-N
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Description

“2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 57892-72-5. It has a molecular weight of 158.16 . The IUPAC name for this compound is 2-(imidazo[1,2-a]pyrimidin-2-yl)acetonitrile .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile”, has been reported in various studies . For instance, one study reported a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .


Molecular Structure Analysis

The InChI code for “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile” is 1S/C8H6N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2H2 . This indicates the molecular structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile” have been studied in various contexts . For example, one study reported a copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines for the synthesis of imidazo[1,2-a]pyridines .

It is stored at a temperature of 28°C . More specific physical and chemical properties such as melting point and NMR data are not available in the search results.

Scientific Research Applications

Synthesis of Chiral Compounds

The imidazo[1,2-a]pyrimidine scaffold is instrumental in the synthesis of chiral compounds. These structures are pivotal in creating enantiomerically pure substances, which are crucial for the development of certain pharmaceuticals. The compound’s ability to participate in multicomponent reactions and condensation reactions makes it a valuable asset in constructing these complex molecules .

Drug Development

In medicinal chemistry, the imidazo[1,2-a]pyrimidine core is associated with a wide range of pharmacological activities. Its structural pattern is found in drugs with anticancer, anxiolytic, and anti-inflammatory properties. The functionalization of this compound at the 3-position is particularly significant for creating new drugs .

Anticancer Activity

Compounds derived from imidazo[1,2-a]pyrimidine have shown potential in anticancer therapies. Their ability to inhibit certain cellular processes makes them candidates for drug development aimed at various types of cancer .

Cardiovascular Therapeutics

The cardiovascular therapeutic potential of imidazo[1,2-a]pyrimidine derivatives is linked to their action on biological pathways related to heart diseases. Research in this area explores the use of these compounds in treating conditions such as hypertension and arrhythmia .

Antibacterial and Antimicrobial Applications

Imidazo[1,2-a]pyrimidine compounds exhibit antibacterial and antimicrobial properties, making them useful in the development of new antibiotics. Their mechanism of action often involves disrupting the bacterial cell wall or interfering with essential bacterial enzymes .

Agrochemicals

The structural motif of imidazo[1,2-a]pyrimidine is also found in agrochemicals. These compounds can serve as potent pesticides or herbicides, providing a chemical basis for protecting crops against various pests and diseases .

Green Chemistry Synthesis

A green chemistry approach has been applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives, using catalysts like gold nanoparticles. This method emphasizes the importance of environmentally friendly practices in chemical synthesis .

Alzheimer’s Disease Treatment

Research suggests that imidazo[1,2-a]pyrimidine derivatives could be used in the treatment of Alzheimer’s disease. Their interaction with biological targets relevant to the disease’s pathology offers a promising avenue for therapeutic intervention .

properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIWVXCUJWKYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482104
Record name Imidazo[1,2-a]pyrimidine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile

CAS RN

57892-72-5
Record name Imidazo[1,2-a]pyrimidine-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57892-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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